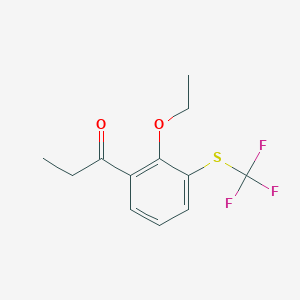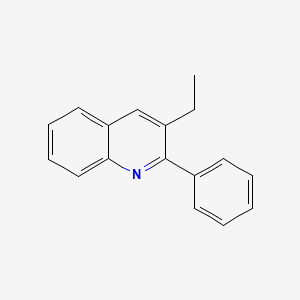
Quinoline, 3-ethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 3-ethyl-2-phenyl- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is known for its double-ring structure consisting of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-ethyl-2-phenyl-quinoline, can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . Additionally, microwave-assisted synthesis and solvent-free reaction conditions have been explored to enhance the efficiency and sustainability of the synthesis process .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and minimize environmental impact. Catalytic systems, such as transition metal catalysts, are frequently employed to facilitate the reactions . Green chemistry approaches, including the use of ionic liquids and ultrasound irradiation, have also been investigated to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-ethyl-2-phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
Quinoline, 3-ethyl-2-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline, 3-ethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit the activity of enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . Additionally, these compounds can interfere with the function of cellular membranes and disrupt the integrity of microbial cells, leading to their antimicrobial effects .
Comparison with Similar Compounds
Quinoline, 3-ethyl-2-phenyl- can be compared with other similar compounds, such as:
Quinoline: The parent compound, which has a simpler structure and is widely used in various applications.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom located at a different position in the ring system.
Quinolone: A class of compounds derived from quinoline, known for their antibacterial properties and use in antibiotics.
Uniqueness
Quinoline, 3-ethyl-2-phenyl- stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and phenyl groups can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved pharmacokinetic properties .
Properties
CAS No. |
101441-53-6 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-ethyl-2-phenylquinoline |
InChI |
InChI=1S/C17H15N/c1-2-13-12-15-10-6-7-11-16(15)18-17(13)14-8-4-3-5-9-14/h3-12H,2H2,1H3 |
InChI Key |
NYBZLXFAWRSLNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


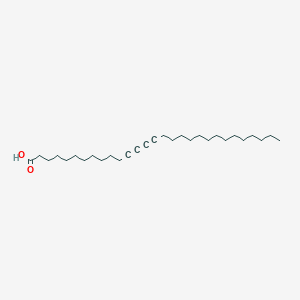

![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)
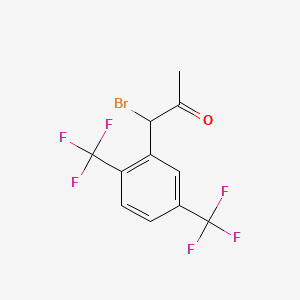

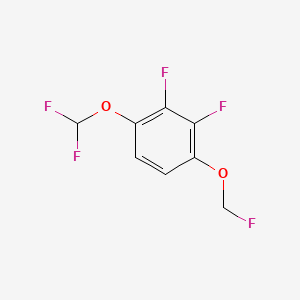
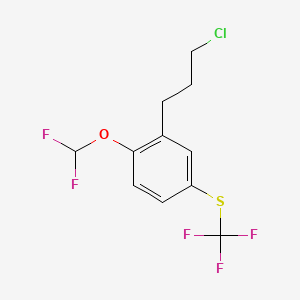
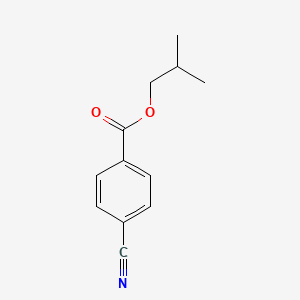
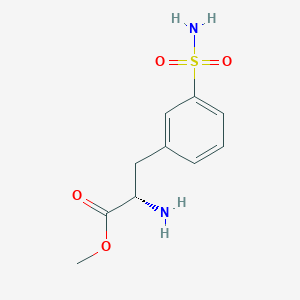
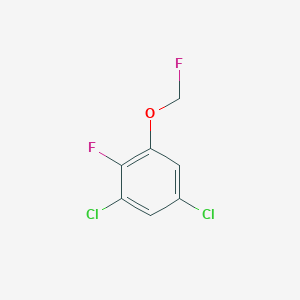
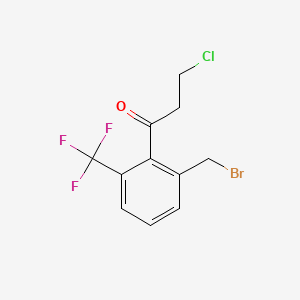
![Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)-](/img/structure/B14066773.png)
